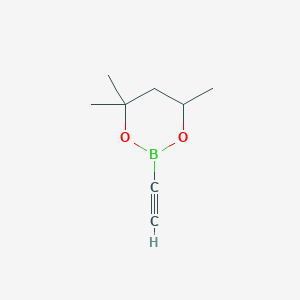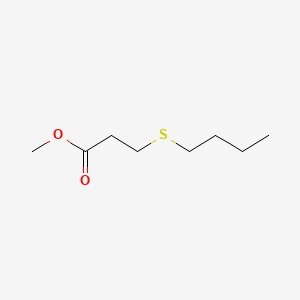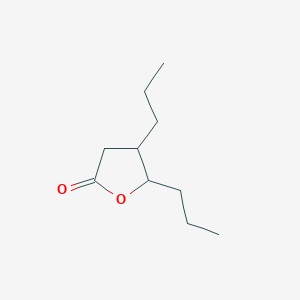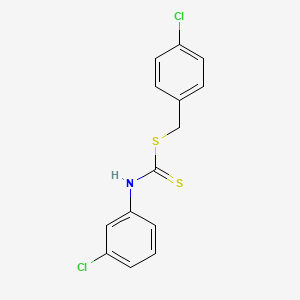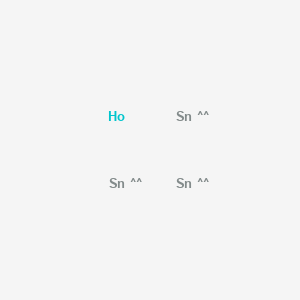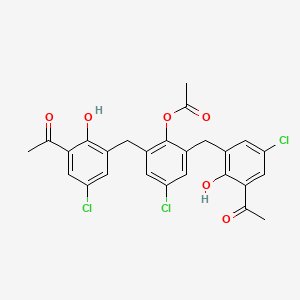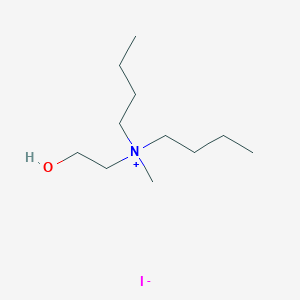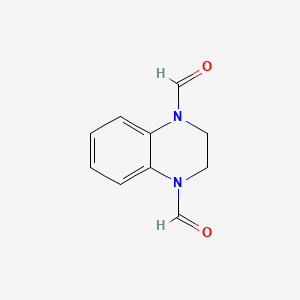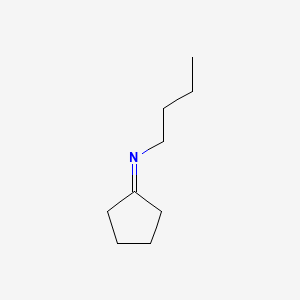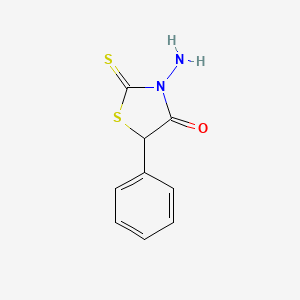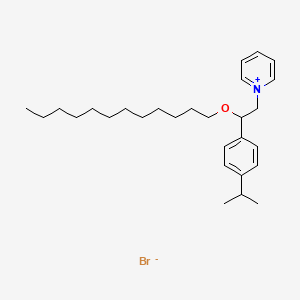
1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a pyridinium core with a dodecycloxy and isopropylphenethyl substituent, imparts distinct physicochemical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide typically involves the quaternization of pyridine with the appropriate alkyl halide. The reaction is carried out under reflux conditions in an organic solvent such as acetonitrile or ethanol. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding pyridinium N-oxide.
Reduction: Formation of the corresponding pyridine derivative.
Substitution: Formation of various substituted pyridinium salts.
Scientific Research Applications
1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide has been extensively studied for its applications in:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium bromide: Commonly used in surfactant formulations.
Uniqueness: 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide stands out due to its specific structural features, which impart unique physicochemical properties. The presence of the dodecycloxy group enhances its lipophilicity, making it more effective in disrupting lipid membranes compared to other similar compounds .
Properties
CAS No. |
21270-25-7 |
|---|---|
Molecular Formula |
C28H44BrNO |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
1-[2-dodecoxy-2-(4-propan-2-ylphenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C28H44NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-23-30-28(24-29-21-14-13-15-22-29)27-19-17-26(18-20-27)25(2)3;/h13-15,17-22,25,28H,4-12,16,23-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OVSGBXSBWFHHTF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)C(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



